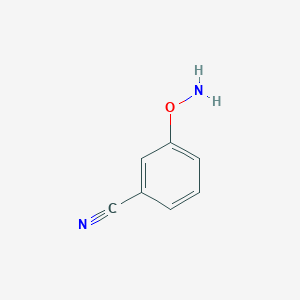

3-(Aminooxy)benzonitrile

Description

Contextual Significance within Aromatic Nitriles and Aminooxy Chemistry

The scientific importance of 3-(Aminooxy)benzonitrile is best understood by considering the significance of its two core chemical functionalities.

Aromatic Nitriles are a class of organic compounds characterized by a nitrile group attached to an aromatic ring. numberanalytics.comfiveable.me They are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.comfiveable.menumberanalytics.com The nitrile group is highly versatile; it is strongly electron-withdrawing, influencing the electronic properties of the aromatic ring, and it can be chemically transformed into other important functional groups such as amines, amides, and carboxylic acids. fiveable.menumberanalytics.com In drug discovery, the benzonitrile (B105546) moiety itself is a recognized structural motif present in various biologically active agents, including enzyme inhibitors. nih.gov The synthesis of aromatic nitriles is well-established, with classic methods like the Sandmeyer reaction being a common route. wikipedia.org

Aminooxy Chemistry revolves around the aminooxy group (-O-NH₂), a powerful nucleophile noted for its "alpha effect"—an enhancement in nucleophilicity attributed to the presence of an adjacent heteroatom with a lone pair of electrons. nih.gov This high reactivity allows the aminooxy group to engage in highly chemoselective reactions, most notably with aldehydes and ketones, to form stable oxime linkages. biotium.comnih.gov This reaction, known as oxime ligation, is a cornerstone of bioconjugation and "click chemistry" because it proceeds rapidly under mild, aqueous conditions without the need for catalysts that could interfere with biological systems. rsc.orgscispace.com This has made aminooxy-functionalized molecules indispensable tools for labeling glycoproteins, synthesizing peptide-based therapeutics, and assembling complex molecular architectures. biotium.comiris-biotech.debiorxiv.org

The combination of these two functionalities in this compound creates a heterobifunctional linker. The aminooxy group provides a reactive handle for covalent attachment to molecules bearing a carbonyl group, while the nitrile group can serve as a site for subsequent chemical elaboration or as a key interacting element within a biological target. nih.gov This dual reactivity makes the compound a strategic asset for constructing novel molecular probes, drug-conjugates, and advanced materials.

Historical Perspective on the Emergence of Aminooxy-Functionalized Benzonitriles in Chemical Sciences

The development of molecules like this compound is not an isolated event but rather the result of converging advancements in several areas of organic chemistry.

The unique reactivity of the aminooxy group was recognized by the early 1960s, with the "alpha effect" being described to explain its enhanced nucleophilicity compared to simple amines. nih.gov The stability and ease of formation of the oxime bond led to the gradual adoption of aminooxy compounds in synthetic chemistry. Over subsequent decades, particularly with the rise of chemical biology and the need for bioorthogonal reactions, oxime ligation became a mainstream strategy for the precise modification of complex biomolecules. nih.govrsc.org

Concurrently, aromatic nitriles have been fundamental components of the synthetic chemist's toolkit for over a century. Their synthesis and transformations are well-documented, forming a core part of organic chemistry education and industrial processes. wikipedia.orgsioc-journal.cn

The deliberate synthesis of molecules containing both an aminooxy and a benzonitrile functionality is a more recent development, driven by the increasing demand for sophisticated, multifunctional building blocks in drug discovery and materials science. The design of heterobifunctional linkers and scaffolds that allow for controlled, stepwise assembly of complex structures has become a major focus of modern synthetic chemistry. nih.gov Researchers have developed various linkers that incorporate an aminooxy group for chemoselective conjugation, with another functional group—such as a nitrile—available for further reactions. nih.gov The synthesis of specific aminooxy-functionalized benzonitriles, such as 3-((aminooxy)methyl)benzonitrile (B8791530) and 3-[1-(aminooxy)ethyl]benzonitrile, highlights this trend of creating tailored reagents for advanced chemical applications. chemsrc.comsigmaaldrich.com The emergence of this compound is therefore a logical step in this evolution, providing a compact and versatile scaffold for innovation in chemical synthesis and technology.

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)10-9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCPLKWOOTYWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)ON)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Aminooxy Benzonitrile and Analogues

Direct Synthetic Routes to 3-(Aminooxy)benzonitrile

Direct synthetic approaches aim to introduce the aminooxy functionality onto the benzonitrile (B105546) scaffold in a single or few straightforward steps. These methods often leverage well-established reactions in organic chemistry.

Oxime Formation Approaches for Aminooxy Installation

Oxime formation is a robust and widely utilized reaction for installing aminooxy groups. univie.ac.atlouisville.edu This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an aminooxy-containing reagent. univie.ac.at The resulting oxime bond is known for its stability, particularly when compared to imines. iris-biotech.de The enhanced stability is attributed to the "alpha effect," where the adjacent oxygen atom increases the nucleophilicity of the aminooxy nitrogen. iris-biotech.denih.gov

In the context of this compound, a plausible synthetic route would involve the reaction of 3-formylbenzonitrile with a suitable aminooxyating agent. The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. masterorganicchemistry.com

A general representation of this reaction is as follows:

3-Formylbenzonitrile + H₂N-O-R → 3-(R-oxyimino)methylbenzonitrile + H₂O

The choice of the 'R' group on the aminooxy reagent can be varied to introduce different functionalities if required for subsequent transformations.

Nucleophilic Substitution Reactions in Benzonitrile Synthesis

Nucleophilic substitution reactions offer another direct pathway to this compound. This strategy typically involves the displacement of a suitable leaving group on the benzene (B151609) ring by an aminooxy nucleophile. masterorganicchemistry.com For this to be effective, the aromatic ring usually needs to be activated by electron-withdrawing groups. masterorganicchemistry.com

A common precursor for such reactions would be a 3-halobenzonitrile (e.g., 3-bromobenzonitrile (B1265711) or 3-fluorobenzonitrile). The reaction with a protected or unprotected aminooxy species, often in the presence of a base, leads to the formation of the desired product.

For instance, the synthesis could proceed as follows:

3-Halobenzonitrile + H₂N-O-R → this compound + HX

The success of this reaction is contingent on the reactivity of the leaving group and the nucleophilicity of the aminooxy reagent.

Derivatization from Precursor Molecules

An alternative to direct synthesis involves the use of precursor molecules that are subsequently modified to introduce the desired aminooxy and nitrile functionalities. This multi-step approach allows for greater flexibility and control over the final structure.

Strategies for Introducing Aminooxy Moieties to Benzonitrile Scaffolds

This strategy focuses on starting with a benzonitrile scaffold that already possesses a functional group amenable to conversion into an aminooxy group. A common precursor is 3-hydroxybenzonitrile. The hydroxyl group can be activated and then displaced by an aminooxy nucleophile.

One established method for such a transformation is the Mitsunobu reaction. nih.govacs.org In this reaction, the hydroxyl group of 3-hydroxybenzonitrile is activated by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates nucleophilic attack by a protected aminooxy species, like N-hydroxyphthalimide. Subsequent deprotection then yields the final this compound.

| Starting Material | Reagents | Key Transformation | Reference |

| 3-Hydroxybenzonitrile | 1. PPh₃, DEAD/DIAD, N-hydroxyphthalimide2. Hydrazine | Mitsunobu reaction followed by deprotection | nih.govacs.org |

This method is advantageous as it proceeds under mild conditions and is tolerant of a wide range of functional groups.

Functional Group Transformations and Manipulations on Benzonitrile Intermediates

This approach involves the synthesis of a benzonitrile intermediate bearing a functional group that can be chemically transformed into either the nitrile or the aminooxy group in a later step. The nitrile group is a versatile functional group that can be introduced through various methods, including the Sandmeyer reaction or cyanation of an aryl halide. google.com It can also be transformed into other functional groups if necessary. researchgate.net

For example, one could start with a precursor like 3-aminobenzonitrile (B145674). The amino group could be diazotized and subsequently converted to a hydroxyl group, which can then be transformed into the aminooxy group as described in section 2.2.1. Alternatively, functional group interconversions can be performed on a molecule that already contains a protected aminooxy group.

Another relevant transformation is the Beckmann rearrangement, which can be used to generate nitriles from oximes derived from aldehydes. masterorganicchemistry.com This could be a potential route if a suitable aldehyde precursor is readily available.

Advanced Catalytic Approaches in Benzonitrile Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not extensively documented, general advancements in benzonitrile synthesis and C-N bond formation are highly relevant.

Organocatalysis has emerged as a powerful tool for a variety of chemical transformations, including asymmetric synthesis. google.comnih.gov Chiral organocatalysts could potentially be employed to achieve enantioselective synthesis of more complex analogues of this compound. For instance, N-heterocyclic carbenes (NHCs) have been used for the atroposelective synthesis of axially chiral benzonitriles. nih.gov

Photoredox catalysis is another cutting-edge area that enables the generation of radical intermediates under mild conditions, which can participate in a variety of bond-forming reactions. researchgate.net This technology could potentially be applied to the synthesis of benzonitrile derivatives through novel C-H functionalization or cross-coupling reactions.

While direct applications to this compound are still emerging, these advanced catalytic strategies hold significant promise for the future development of more efficient and selective synthetic routes.

Palladium-Catalyzed C-O Cross-Coupling Reactions

The construction of the aryloxyamine motif, central to this compound, has been significantly advanced by the development of palladium-catalyzed C-O cross-coupling reactions. A highly efficient method for the O-arylation of a hydroxylamine (B1172632) equivalent with aryl halides has been established, providing a direct route to O-arylhydroxylamines. nih.govnih.gov This approach overcomes many of the limitations associated with traditional copper-mediated methods, such as low yields and long reaction times. organic-chemistry.org

A key breakthrough in this area is the use of ethyl acetohydroximate as a stable and effective hydroxylamine equivalent. nih.gov This compound can be coupled with a variety of aryl and heteroaryl halides. The success of this transformation is heavily reliant on the choice of ligand for the palladium catalyst. Bulky biarylphosphine ligands, such as t-BuBrettPhos, have proven crucial for promoting the critical C-O reductive elimination step under mild conditions. nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope, accommodating aryl chlorides, bromides, and iodides, with aryl bromides often being the optimal substrates. organic-chemistry.org

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the ethyl acetohydroximate, and the final, ligand-promoted reductive elimination to form the C-O bond. nih.gov The resulting O-arylated ethyl acetohydroximate products can then be readily hydrolyzed under acidic conditions to yield the desired free O-arylhydroxylamines. nih.gov This two-step sequence represents a versatile and high-yielding strategy for preparing a wide array of O-arylhydroxylamines, including analogues of this compound, from simple aryl halide precursors. nih.gov

| Aryl Halide | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | t-BuBrettPhos | Toluene | 80 | 1 | 95 |

| 4-Chlorobenzonitrile | t-BuBrettPhos | Toluene | 100 | 1.5 | 91 |

| 3-Bromobenzonitrile | t-BuBrettPhos | Toluene | 80 | 1 | 94 |

| 2-Bromobenzonitrile | t-BuBrettPhos | Toluene | 80 | 1 | 93 |

| 1-Bromo-4-methoxybenzene | t-BuBrettPhos | Toluene | 80 | 1 | 96 |

| 2-Bromopyridine | t-BuBrettPhos | Toluene | 80 | 1 | 94 |

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of functionalized aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov For the synthesis of substituted benzonitrile analogues, C-H functionalization strategies typically target the ortho-position relative to the nitrile group. However, the cyano group can act as an inhibitor by strongly coordinating to the metal catalyst, which complicates direct C-H activation. nih.gov

To circumvent this issue, innovative strategies have been developed that utilize a directing group that can later be transformed into the desired cyano functionality. One such approach employs a pivalophenone N-H imine as a surrogate for the benzonitrile. rsc.org Under cobalt-N-heterocyclic carbene (NHC) catalysis, this imine group directs the C-H alkylation or arylation at the ortho position. rsc.org The increased steric bulk of the newly substituted imine facilitates its clean conversion into a nitrile group through methods like peroxide photolysis or aerobic copper catalysis. rsc.org This two-step process provides effective access to ortho-functionalized benzonitriles that are difficult to obtain directly. rsc.org

Another prominent strategy involves the use of benzamides as starting materials. nih.gov The amide functionality serves as an effective directing group for palladium-catalyzed ortho-arylation with aryl iodides. Following the C-H arylation step, the N-alkylbenzamide can be dehydrated in a one-pot sequence using trifluoroacetic anhydride (B1165640) to yield the corresponding ortho-arylated benzonitrile. nih.gov The choice of the N-alkyl substituent on the amide is critical; for instance, N-cyclohexylbenzamides efficiently convert to benzonitriles, while other substituents may lead to different products like fluorenones. nih.gov These methods highlight the versatility of using transformable directing groups to achieve selective C-H functionalization in the synthesis of complex benzonitrile derivatives.

| Strategy | Catalyst System | Directing/Surrogate Group | Transformation | Reference |

|---|---|---|---|---|

| ortho-Alkylation/Arylation | Cobalt-NHC | Pivalophenone N-H imine | Imine to Nitrile Conversion (Photolysis/Cu-catalysis) | rsc.org |

| ortho-Arylation | Pd(OAc)₂ / AgOAc | N-Cyclohexylbenzamide | Amide Dehydration (TFAA) | nih.gov |

| ortho-Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Nitrile (via in situ imine) | Direct C-H Alkenylation | sioc-journal.cn |

Reactivity and Reaction Mechanisms of 3 Aminooxy Benzonitrile

Chemical Transformations Involving the Aminooxy Group

The aminooxy group (-O-NH2) is a potent nucleophile, a characteristic enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen atom. nih.gov This heightened reactivity makes the aminooxy moiety a key player in several important chemical reactions.

Oximation Reactions and Oxime Ligation

One of the most significant reactions involving the aminooxy group is its condensation with aldehydes and ketones to form stable oxime linkages. nih.govglenresearch.com This process, known as oximation or oxime ligation, is a cornerstone of bioconjugation chemistry due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. nih.goviris-biotech.de The reaction proceeds readily in aqueous media and can be catalyzed by nucleophilic agents like aniline (B41778) and its derivatives, which can significantly accelerate the reaction rate, especially at neutral pH. nih.govresearchgate.netnih.gov

The general mechanism for oxime formation involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon of an aldehyde or ketone. iris-biotech.de This is followed by dehydration to yield the corresponding aldoxime or ketoxime. iris-biotech.de The stability of the oxime bond is considerably greater than that of imines (Schiff bases) formed from primary amines, which are prone to hydrolysis. nih.govglenresearch.com

Key Features of Oximation with 3-(Aminooxy)benzonitrile:

| Feature | Description |

| Reactants | This compound and an aldehyde or ketone. |

| Product | A stable oxime conjugate. |

| Conditions | Typically occurs in aqueous solutions; can be catalyzed by aniline. nih.govnih.gov |

| Advantages | High chemoselectivity, stable product, suitable for bioconjugation. nih.goviris-biotech.de |

Nucleophilic Reactivity of the Aminooxy Moiety

The aminooxy group's enhanced nucleophilicity, a result of the alpha effect, makes it a stronger nucleophile than a corresponding primary amine. nih.goviris-biotech.de This property allows this compound to participate in various nucleophilic substitution and addition reactions. For instance, it can react with suitable electrophiles to form new covalent bonds. The low basicity of the aminooxy group also contributes to the formation of more stable products compared to those derived from amines. nih.gov

Chemical Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo both reduction and nucleophilic addition reactions, providing pathways to a range of other functionalities.

Reduction Reactions of the Nitrile Functionality

The nitrile group of this compound can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.org The reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org Subsequent workup with water yields the primary amine. libretexts.org

Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel at elevated temperature and pressure, also effectively reduces nitriles to primary amines. libretexts.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For example, diisopropylaminoborane (B2863991) has been used for the selective reduction of nitriles in the presence of esters, particularly when the nitrile group is activated by an electron-withdrawing substituent. nih.gov

Common Reducing Agents for Nitriles:

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine openstax.org |

| Hydrogen (H2) with Metal Catalyst (Pd, Pt, Ni) | Primary Amine libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (after hydrolysis) pressbooks.pub |

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org This reactivity is fundamental to reactions such as the Grignard reaction and the Ritter reaction. In a Grignard reaction, an organometallic reagent (e.g., a Grignard reagent) adds to the nitrile to form an imine salt, which can then be hydrolyzed to produce a ketone. libretexts.orgpressbooks.pub

The Ritter reaction involves the acid-catalyzed addition of the nitrile to a carbocation, which is typically generated from an alcohol or alkene. organic-chemistry.org The resulting nitrilium ion intermediate is then hydrolyzed to form an N-substituted amide. organic-chemistry.org Additionally, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, a reaction that proceeds through an amide intermediate. openstax.orgpressbooks.publibretexts.org

Mechanistic Investigations of Key Reactions

The mechanism of oxime ligation has been a subject of detailed study. The reaction is understood to proceed via nucleophilic attack of the aminooxy group on the carbonyl, followed by dehydration. iris-biotech.de The catalytic role of aniline in accelerating this reaction, particularly at neutral pH, has been attributed to the formation of a more reactive intermediate. researchgate.netnih.gov

Mechanistic studies of nitrile reduction with hydrides like LiAlH4 show a two-step nucleophilic addition of hydride ions. openstax.orglibretexts.org The first addition forms an imine anion, which is then further reduced to a dianion before being protonated to the primary amine. openstax.orglibretexts.org The mechanism of nitrile hydrolysis involves the initial protonation of the nitrile nitrogen (in acidic conditions) or nucleophilic attack by hydroxide (B78521) (in basic conditions), leading to the formation of an amide which is then further hydrolyzed to the carboxylic acid. openstax.orgpressbooks.pub

In the context of solid-phase synthesis, the nitrile group has been shown to play a critical role in the hydrolysis mechanism of aryloxime linkers, highlighting the interplay between the two functional groups in more complex chemical systems. fau.edu

Elucidation of Regioselectivity in Aminooxy-Forming Reactions

There is no specific literature available that elucidates the regioselectivity of aminooxy-forming reactions for this compound.

In general, regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. For reactions involving non-symmetrical reactants, multiple product isomers, known as regioisomers, can potentially be formed. A reaction is considered regioselective if it yields a higher proportion of one specific regioisomer. This selectivity can be governed by either thermodynamic control, where the most stable product is favored, or kinetic control, where the product formed via the lower energy transition state is dominant. saskoer.ca

For example, in the context of other chemical systems, factors like steric hindrance around the reactive site can significantly influence the regiochemical outcome of a reaction. Protecting reactive groups with bulky substituents can direct a reaction to a less sterically hindered position, thereby achieving high regioselectivity. organic-chemistry.org In the absence of experimental data for this compound, any discussion on its regioselectivity in aminooxy-forming reactions would be purely speculative.

Computational Approaches to Reaction Pathway Analysis

There are no specific computational studies on the reaction pathway analysis of this compound found in the available literature.

Computational chemistry provides powerful tools for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and transition states. Methods like Intrinsic Reaction Coordinate (IRC) calculations help to map the energetic profile along the reaction path that connects these stationary points. chemrxiv.org

Advanced approaches such as the Unified Reaction Valley Approach (URVA) allow for a detailed analysis of the reaction mechanism by partitioning the reaction path into distinct phases that describe chemically significant events, such as bond formation and cleavage. chemrxiv.org These computational methods are instrumental in understanding complex reaction networks and can be used to predict reaction outcomes and optimize conditions, but their application to this compound has not been documented.

Influence of Catalysts and Reaction Conditions on Mechanism

Specific research detailing the influence of catalysts and reaction conditions on the reaction mechanisms of this compound is not available.

Generally, catalysts and reaction conditions play a crucial role in directing the outcome of a chemical transformation. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The choice of catalyst can profoundly affect both the selectivity and the mechanism of a reaction. For instance, in cross-coupling reactions, different metal catalysts can lead to different regioisomers or stereoisomers. nih.gov

Reaction conditions such as solvent, temperature, and pressure also have a significant impact. The polarity of the solvent can influence the stability of charged intermediates and transition states, which can alter the reaction pathway. chemrxiv.org In many cases, a systematic screening of catalysts and conditions is necessary to achieve the desired product with high yield and selectivity. Without specific experimental studies on this compound, it is not possible to provide concrete examples or data on how its reactivity is influenced by these factors.

Applications in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates

3-(Aminooxy)benzonitrile's utility as a versatile synthetic intermediate stems from the distinct reactivity of its functional groups. The aminooxy moiety readily participates in the formation of oxime ethers, while the benzonitrile (B105546) portion can be involved in or influence a range of aromatic substitution and transformation reactions. This dual functionality makes it a valuable component in the strategic assembly of more complex molecules. The aminooxy group, in particular, is a key feature in the synthesis of various biologically active compounds and is used as a reactive intermediate in organic synthesis. thermofisher.com

Building Blocks for Complex Organic Molecules

In the construction of complex organic molecules, small, functionalized compounds known as building blocks are essential starting materials. cymitquimica.com this compound serves as an important organic building block, providing a foundational structure upon which larger and more intricate molecular architectures can be assembled. sigmaaldrich.com Its incorporation into a synthetic pathway introduces both the nitrile and the protected hydroxylamine (B1172632) functionalities, which can be further elaborated in subsequent steps. This approach is fundamental in medicinal chemistry, materials science, and broader chemical research for creating novel compounds with desired properties. cymitquimica.com For instance, the benzonitrile group itself is a precursor for various derivatives, including those used in pharmaceuticals and agrochemicals. atamankimya.comalzchem.com

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. openmedicinalchemistryjournal.comresearchgate.net this compound acts as a precursor in the synthesis of various heterocyclic systems. The aminooxy group can be a key participant in cyclization reactions, leading to the formation of nitrogen- and oxygen-containing rings. For example, the reaction of an aminooxy group with a suitable carbonyl compound can initiate a sequence leading to the formation of a heterocyclic core. The synthesis of heterocyclic compounds often involves the use of versatile starting materials that can undergo various transformations to form ring structures. thermofisher.comekb.eg The development of new synthetic methodologies for creating functionalized quinolines and other heterocycles remains an active area of research, highlighting the importance of precursors like this compound. mdpi.com

Utility in Targeted C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. mt.com This approach can lead to more efficient and atom-economical synthetic routes. acsgcipr.org The nitrile group present in this compound can play a role in directing C-H activation reactions. While the aminooxy group is the primary site of reactivity for certain transformations, the electronic properties of the cyano group can influence the reactivity of the aromatic ring, potentially facilitating regioselective C-H functionalization at specific positions. nih.gov

Directed C-H activation often relies on the presence of a directing group within the molecule to guide a metal catalyst to a specific C-H bond. dmaiti.com In the context of benzonitrile derivatives, the cyano group can act as a directing group, enabling functionalization at the ortho position. nih.gov This strategy allows for the introduction of new functional groups at locations that might be difficult to access through traditional electrophilic aromatic substitution methods. The development of new catalytic systems for C-H functionalization is a significant area of research aimed at creating more efficient pathways for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. dmaiti.comethz.ch

Contributions to Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. epfl.ch These reactions are highly valued in organic synthesis for their ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.org Similarly, cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. univ-rennes.fr

The dual functionality of this compound makes it a suitable candidate for participation in such complex reaction sequences. The aminooxy group can react with one component, for example, a carbonyl compound, to form an intermediate which then participates in further reactions involving the benzonitrile moiety or other functional groups present in the reaction mixture. This can lead to the rapid assembly of highly functionalized molecules in a one-pot process. The design of MCRs often involves the careful selection of substrates with complementary reactive functional groups that can participate in a highly ordered reaction sequence. epfl.ch The development of novel multi-component cascade reactions is a key area of research for the efficient synthesis of complex heterocyclic structures. rsc.orgresearchgate.net

Applications in Chemical Biology and Medicinal Chemistry Research

Development of Derivatives for Biological Studies

The structural backbone of 3-(Aminooxy)benzonitrile serves as a scaffold for the synthesis of new chemical entities. In medicinal chemistry, parent compounds are frequently modified to enhance their biological activity, selectivity, and pharmacokinetic properties.

Exploration of Structure-Activity Relationships (SARs)

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. iomcworld.comnih.gov For benzonitrile-containing compounds, SAR studies have been crucial in optimizing them for various therapeutic targets. While specific SAR studies on this compound are not extensively documented, the principles can be applied. Such studies would involve systematically modifying the two main components of the molecule: the benzonitrile (B105546) ring and the aminooxy group.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene (B151609) ring could modulate the electronic properties and steric profile of the molecule, potentially affecting its binding affinity to a biological target.

Modification of the Nitrile Group: The nitrile group could be hydrolyzed to an amide or carboxylic acid or reduced to an amine, creating a new series of compounds with different physicochemical properties and potential biological activities.

Alteration of the Aminooxy Linker: The oxygen of the aminooxy group could be replaced with other atoms, or the linker could be extended, to explore the impact on target interaction.

An example of SAR in a related class of compounds involved the design of disubstituted benzoic acids as anti-sickling agents, where molecular modeling was used to strategically position functional groups to interact with amino acid residues at the target site. iomcworld.com A similar rational design approach could be applied to derivatives of this compound.

Design of Modified Molecular Architectures

The design of modified molecular architectures based on a lead compound is a key strategy for developing novel therapeutics. The this compound scaffold can be elaborated into more complex molecules. For instance, the aminooxy group can act as a handle to attach the benzonitrile core to other pharmacophores, creating hybrid molecules with dual or enhanced activity. Similarly, the benzonitrile moiety is a feature in various complex heterocyclic systems with demonstrated biological relevance. mdpi.com

Researchers have synthesized novel aminobenzofuran derivatives starting from 2-hydroxybenzonitrile, demonstrating how the benzonitrile ring can be incorporated into more complex, rigid structures to target specific biological pathways, such as those implicated in Alzheimer's disease. nih.gov This highlights a potential path for the elaboration of this compound into novel therapeutic candidates.

Bioconjugation and Protein Labeling Applications

The aminooxy group of this compound is a highly valuable tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, or nucleic acids. ncsu.edu This functionality is central to its application in chemical biology.

Aminooxy Click Chemistry (AOCC) in Biomacromolecular Modification

The aminooxy group (–O-NH₂) is a powerful nucleophile that chemoselectively reacts with aldehydes and ketones to form stable oxime linkages. nih.gov This reaction, often termed Aminooxy Click Chemistry (AOCC) or oxime ligation, is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biomacromolecules. nih.govlouisville.edu The resulting oxime bond is significantly more stable towards hydrolysis than the imine (Schiff base) bond formed from the reaction of primary amines with carbonyls. nih.gov

The primary advantage of AOCC is its bioorthogonality; the reacting functional groups (aminooxy and carbonyl) are generally absent in natural biological systems, ensuring that the reaction occurs only between the desired partners. cellmosaic.com This allows for the precise modification of biomolecules without cross-reactivity with other functional groups like amines or thiols. cellmosaic.com

| Reactant 1 | Reactant 2 | Resulting Bond | Key Features |

|---|---|---|---|

| Molecule with Aminooxy Group (e.g., this compound) | Biomolecule with Aldehyde or Ketone | Oxime |

|

Selective Labeling Strategies Utilizing Aminooxy Functionality

The selective nature of the aminooxy-carbonyl reaction enables a variety of protein labeling strategies. cellmosaic.com To use this compound as a label, the target protein must first be equipped with a carbonyl (aldehyde or ketone) group. This can be achieved through several methods, such as:

Genetic Code Expansion: Incorporating an unnatural amino acid bearing a ketone group into the protein's sequence at a specific site.

Enzymatic Modification: Using enzymes like galactose oxidase to oxidize terminal galactose residues on glycoproteins to create aldehydes.

Periodate Oxidation: Mild oxidation of N-terminal serine or threonine residues, or of carbohydrate moieties on glycoproteins, can generate aldehyde groups. cellmosaic.com

Once the carbonyl group is installed, a molecule like this compound can be used to label the protein. The benzonitrile group itself can serve as a spectroscopic probe (e.g., in infrared spectroscopy) or as a structural component for further derivatization.

A novel strategy involves the subsequent transformation of the oxime bond. For example, oximes can be treated with an oxidant to generate highly reactive nitrile oxides in situ. These intermediates can then rapidly and selectively react with certain amino acid residues, such as cysteine, enabling a secondary layer of bioconjugation for applications like target identification in chemical proteomics. nih.gov

Investigation of Bioactivity Profiles in Research Models

The benzonitrile functional group is a common feature in many biologically active compounds. Derivatives of benzonitrile have been investigated for a range of therapeutic applications, including as antitumor agents and enzyme inhibitors. For instance, certain benzofuran (B130515) derivatives containing a nitrile group have been evaluated as multifunctional agents for Alzheimer's disease. nih.gov

Similarly, various amino acid derivatives and their analogues are routinely screened for biological activity. nih.govresearchgate.net Studies on large libraries of such compounds help establish structure-activity relationships that can guide the development of new therapeutic leads. nih.gov

While specific bioactivity profiles for this compound are not widely reported, its structure suggests potential for investigation in several areas. The combination of the benzonitrile moiety, a known pharmacophore, with the versatile aminooxy linker makes it and its derivatives interesting candidates for screening in various research models, including enzymatic assays and cell-based models for diseases like cancer or neurodegenerative disorders. The aminooxy group could also be used to conjugate the benzonitrile core to known bioactive peptides or other molecules to study synergistic effects or to develop targeted drug delivery systems. core.ac.uk

Studies on Antiproliferative Effects of Derivatives

The antiproliferative activity of various benzonitrile derivatives has been evaluated against a range of human cancer cell lines. These studies are crucial for identifying potential anticancer drug candidates and understanding their structure-activity relationships (SAR).

Research into cyanobenzofurans has yielded compounds with notable antiproliferative effects. A series of new derivatives were synthesized and tested against liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. tandfonline.com Among these, certain compounds demonstrated broad-spectrum activity with IC₅₀ values in the low micromolar range. tandfonline.com For instance, compounds featuring the cyanobenzofuran scaffold showed significant inhibitory activity against these cell lines, with IC₅₀ values ranging from 8.36 to 23.67 µM. tandfonline.comresearchgate.net

Another study focused on 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives. One such derivative, bearing a pyrrole (B145914) moiety, was identified as the most potent against HT-29 (colon), MCF-7 (breast), and MOLT-4 (leukemia) cells, with IC₅₀ values of 14.3 µM, 4.7 µM, and 1.7 µM, respectively. researchgate.net Importantly, this compound showed minimal activity against normal Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Furthermore, the synthesis of 3-(3-cyanophenyl)imidazolone derivatives has been explored. One such compound was found to be a selective inhibitor of the HCT116 colon cancer cell line. jst.go.jp In a separate investigation, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a benzonitrile moiety were synthesized and evaluated for anticancer activity. ekb.eg Three of these compounds displayed broad-spectrum antiproliferative activity against L929, HCT15, and Hep2 cancer cell lines in primary assays. ekb.eg

The antiproliferative potential of arylhydrazone derivatives has also been investigated. Compound R234, identified as 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile, was found to be the most active anti-neoplastic agent against glioblastoma (GBM) cell lines LN229 and U87, with IC₅₀ values between 87 µM and 107 µM. nih.gov

| Compound Class | Cell Line(s) | IC₅₀ (µM) | Source |

| Cyanobenzofurans | HePG2 | 16.08 - 23.67 | tandfonline.comresearchgate.net |

| HCT-116 | 8.81 - 13.85 | tandfonline.comresearchgate.net | |

| MCF-7 | 8.36 - 17.28 | tandfonline.comresearchgate.net | |

| 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivative (with pyrrole) | HT-29 | 14.3 | researchgate.net |

| MCF-7 | 4.7 | researchgate.net | |

| MOLT-4 | 1.7 | researchgate.net | |

| 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile (R234) | LN229, U87 | 87 - 107 | nih.gov |

| 3-(3-cyanophenyl)imidazolone derivative | HCT116 | Selective Inhibition | jst.go.jp |

Exploration of Kinase Inhibition and Antitumor Potential of Related Compounds

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. mdpi.comgoogle.com The benzonitrile moiety, especially the 3-cyanophenyl group, has been identified as a crucial component in numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. google.comresearchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt signaling pathway is central to cell proliferation and survival, and its aberrant activation is common in many cancers. spandidos-publications.com A novel PI3Kα inhibitor, HS-159, which is chemically named N-(5-(3-(3-cyanophenyl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, was synthesized and evaluated. spandidos-publications.com This compound proved to be a highly potent inhibitor of PI3Kα with an EC₅₀ value of 1.892 nM. spandidos-publications.com Its mechanism involves the effective inhibition of downstream effectors like Akt, mTOR, and P70S6 kinases. spandidos-publications.com Another compound, 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile (R234), was also identified as a negative regulator of the PI3K/Akt/mTOR pathway. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of cyanobenzofuran have been investigated as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). tandfonline.com Several of these compounds displayed significant EGFR-TK inhibitory activity, with IC₅₀ values ranging from 0.81 to 1.12 µM, comparable to the known inhibitor gefitinib. tandfonline.com Molecular docking studies confirmed that these compounds could effectively bind to the active site of EGFR-TK. tandfonline.com In studies on quinazoline (B50416) derivatives, replacing a key moiety with benzonitrile was found to reduce activity on both EGFR and HER2 kinases, highlighting the sensitivity of structure-activity relationships. mdpi.com

Other Kinase Targets

The versatility of the benzonitrile scaffold extends to a wide array of other kinase targets.

Checkpoint Kinase 1 (CHK1): Pyrrolopyrimidine derivatives substituted with a 3-cyanophenyl group have been evaluated as CHK1 inhibitors. While one such compound showed slightly reduced potency for CHK1, another featuring a nitrile group on a pyrazolopyridine core retained high potency. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): In the search for inhibitors of FLT3-ITD, a mutation prevalent in acute myeloid leukemia, imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized. Compounds with a 4-cyanophenyl group retained potent FLT3 inhibitory activity in the low nanomolar range. nih.gov

c-Met Kinase: Tepotinib derivatives containing a 5-(3-cyanophenyl) group were synthesized and evaluated as potential antiproliferative agents targeting the c-Met kinase. mdpi.com

Bruton's Tyrosine Kinase (BTK): A structure-activity relationship study of benzonaphthyridinone derivatives led to the discovery of a novel irreversible BTK inhibitor, which demonstrated potent inhibition of BTK kinase autophosphorylation. nih.gov

Diacylglycerol Kinase (DGK): A derivative, 4-(4-(2-(2,6-Dimethyl-1H-indol-3-yl)-2-oxoethyl)piperazine-1-carbonyl)benzonitrile, was synthesized as part of a study to identify pharmacophoric structures for DGKα inhibitors. nih.gov

| Target Kinase | Compound Scaffold | Key Moiety | IC₅₀ / EC₅₀ | Source |

| PI3Kα | Imidazo[1,2-a]pyridine | 3-Cyanophenyl | 1.892 nM (EC₅₀) | spandidos-publications.com |

| EGFR-TK | Cyanobenzofuran | Cyanobenzofuran | 0.81 - 1.12 µM (IC₅₀) | tandfonline.com |

| FLT3-ITD | Imidazo[1,2-b]pyridazine | 4-Cyanophenyl | Low nM range (IC₅₀) | nih.gov |

| c-Met | Pyridazin-3(2H)-one | 5-(3-cyanophenyl) | 26 nM (IC₅₀) for derivative 31e | mdpi.com |

| BTK | Benzonaphthyridinone | Benzonaphthyridinone | < 100 nM (EC₅₀) for derivative 18 | nih.gov |

| CHK1 | Pyrrolopyrimidine | 3-Cyanophenyl | Activity Retained/Reduced | nih.gov |

Theoretical and Computational Studies on 3 Aminooxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3-(Aminooxy)benzonitrile, these computational methods are instrumental in elucidating its electronic structure, geometry, and energetic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and geometry of molecular systems, including substituted benzonitriles. scispace.comrsc.org DFT methods, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com Geometry optimization of molecules can be efficiently performed using DFT, and it has been shown to be a powerful approach for understanding the vibrational spectra of organic compounds. researchgate.netresearchgate.net

For benzonitrile (B105546) and its derivatives, DFT calculations at levels such as B3LYP/6-311+G(d,p) have been employed to determine atomic and electronic energies. researchgate.net These calculations are crucial for understanding substituent effects. researchgate.net The geometry of related benzonitrile derivatives has been optimized using DFT methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311G(d,p) to compute parameters like bond lengths and bond angles. researchgate.net Furthermore, the electronic properties of compounds like 2-amino-4-chlorobenzonitrile (B1265954) have been investigated using DFT with the B3LYP/6-311++G(d,p) basis set, starting from crystallographic data. analis.com.my

The choice of functional and basis set is critical for the accuracy of DFT calculations. arxiv.org For instance, the GFN family of semiempirical methods has been benchmarked against DFT for evaluating optimized molecular geometries and electronic properties of organic semiconductor molecules. arxiv.org Studies have shown that for transition metal complexes, functionals like B3LYP-D3(BJ) with a def2-SVP basis set perform well in geometry optimizations. reddit.com

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzonitrile Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311+G(d,p) | Electronic energies and substituent effects | researchgate.net |

| B3LYP | 6-31G(d,p) | Geometry optimization | researchgate.net |

| B3LYP | 6-311++G(d,p) | Electronic properties and geometry optimization | analis.com.my |

| GFN1-xTB | N/A | Geometry optimization of organic semiconductors | arxiv.org |

| GFN2-xTB | N/A | Geometry optimization of organic semiconductors | arxiv.org |

Ab Initio and Coupled-Cluster Methods for High-Level Characterization

For a more rigorous and high-level characterization of molecular properties, ab initio and coupled-cluster (CC) methods are employed. aps.orgcond-mat.de Coupled-cluster theory, often considered the "gold standard" in quantum chemistry, provides a systematic way to improve the accuracy of calculations. aps.orgcond-mat.de Methods like CCSD(T), which includes single, double, and perturbative triple excitations, are known for their high accuracy in computing reaction energies. cond-mat.dersc.org

Ab initio methods have been successfully used to calculate the geometry and vibrational wavenumbers for molecules like 3-aminobenzonitrile (B145674). researchgate.net These calculations can be refined using specific scaling procedures to achieve very low error when compared to experimental data. researchgate.net For open-shell nuclei, Bogoliubov coupled-cluster (BCC) theory has been formulated to describe the ground-state wavefunction. aps.org

The computational cost of these high-level methods is a significant consideration. cond-mat.de However, their accuracy is often necessary for definitive characterization, especially for excited states and systems with complex electronic structures. rsc.orgresearchgate.net For example, equation-of-motion coupled-cluster (EOM-CC) methods are crucial for studying excited states with high accuracy. github.com

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of molecules like this compound. nih.govslideshare.net These studies help in identifying the most stable conformations and the energy barriers between them.

Conformational analysis can reveal how substituents influence the spatial arrangement of different parts of a molecule. nih.gov For instance, in a series of 1-oxoisoindolines, conformational analysis showed that a halogen substituent had a significant steric effect on the orientation of an acid side chain. nih.gov Various computational methods are available for conformational analysis, including systematic and stochastic search techniques. slideshare.net

For flexible molecules, identifying all low-energy conformations is a key challenge. slideshare.net Computational tools and software are widely used to generate and analyze these conformations. slideshare.netresearchgate.net For example, potential energy surface (PES) scans are performed to analyze the conformational landscape of molecules. researchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnumberanalytics.com

DFT calculations are widely used to predict vibrational frequencies (IR and Raman). researchgate.net The calculated frequencies are often scaled to improve agreement with experimental spectra. researchgate.net For example, the IR and Raman spectra of 3-aminobenzonitrile have been studied using DFT computations, which aided in the assignment of different normal modes of vibration. researchgate.net Time-dependent DFT (TD-DFT) can be used to investigate conjugational properties and electronic transitions. researchgate.net

Computational methods are also employed to predict NMR chemical shifts. semanticscholar.orgorganicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shifts. semanticscholar.org The prediction of spectroscopic parameters is crucial for guiding experimental investigations, especially for new or unstable molecules. nih.gov For instance, the rotational constants and other spectroscopic parameters of 3-aminoisoxazole (B106053) were reliably predicted computationally, which greatly facilitated the analysis of its millimeter-wave spectrum. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for Related Benzonitrile Compounds

| Compound | Spectroscopic Property | Computational Method | Predicted Value | Reference |

| 3-Aminobenzonitrile | Vibrational Wavenumbers | Ab initio | Scaled values with low error | researchgate.net |

| Benzonitrile | 13C NMR Chemical Shifts | N/A | C1: 136.203 ppm, C2/C6: 131.893 ppm, C3/C5: 131.893 ppm, C4: 135.112 ppm | bmrb.io |

| Benzonitrile–Methanol Cationic Cluster | OH Stretching Vibration | DFT | 3629 cm-1, 3662 cm-1 | mdpi.com |

Elucidation of Protonation Equilibria and Energetics

Understanding the protonation equilibria and the energetics involved is crucial for predicting the behavior of molecules in different chemical environments. mdpi.comirb.hr Computational chemistry provides powerful tools to study these phenomena.

DFT calculations can be used to determine the most likely site of protonation by comparing the energies of the different protonated forms. researchgate.netresearchgate.net For substituted benzonitriles, the protonation site can be ambiguous, and DFT calculations help in its determination. researchgate.net The gas-phase basicities of molecules can also be predicted, with methods like MP2/6-311+G(d,p) often providing good agreement with experimental data. researchgate.net

The study of protonation equilibria is particularly important for developing pH sensors. mdpi.comirb.hr For amino-substituted benzimidazoles, computational analysis identified the imidazole (B134444) imino nitrogen as the most favorable protonation site. mdpi.comirb.hr These calculations also helped to understand how the basicity is influenced by nearby functional groups like a nitrile group. mdpi.comirb.hr The combination of experimental and computational studies on protonation can lead to the design of new molecules with specific pH-sensing capabilities. mdpi.comirb.hr

Computational studies on protonation are not limited to organic molecules. The protonation energetics of complex systems like nitrogenase iron-sulfur clusters have been investigated using a combination of DFT and high-level methods like coupled cluster theory to understand the intricate details of their reactivity. nih.gov

Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, offering a unique "fingerprint" of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For aromatic nitriles like benzonitrile (B105546), the nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption. spectroscopyonline.comspectroscopyonline.com The position of this band can be influenced by substituents on the benzene (B151609) ring.

In the case of 3-(Aminooxy)benzonitrile, the presence of the aminooxy group is expected to influence the electronic distribution within the benzene ring and, consequently, the vibrational frequencies of its functional groups. Key vibrational modes for benzonitrile and related compounds are well-documented. spectroscopyonline.comspectroscopyonline.comfrontiersin.org The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic C≡N stretching vibration in benzonitrile is observed around 2229 cm⁻¹. anton-paar.com The presence of an amino group (as in aminobenzonitrile) introduces N-H stretching vibrations, typically seen in the 3500-3200 cm⁻¹ range. spectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C≡N (Nitrile) | Stretching | ~2230 |

| N-H (Amine) | Stretching | 3500 - 3200 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| O-N | Stretching | ~900 |

This table presents generalized data for interpretation purposes.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com Raman spectra are also plotted in terms of wavenumber shifts and reveal the vibrational modes of a molecule. anton-paar.com For benzonitrile, the C≡N stretching vibration is also a prominent feature in the Raman spectrum, appearing at a characteristic value of 2229.4 cm⁻¹. anton-paar.com The skeletal vibrations of the molecule, found below 1500 cm⁻¹, provide a detailed fingerprint of the compound. anton-paar.com The analysis of Raman spectra for related compounds like 3-aminobenzonitrile (B145674) has been performed to assign different normal modes of the molecule. researchgate.net

Table 2: Key Raman Shifts for Benzonitrile

| Functional Group | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2229 |

| Aromatic Ring | Skeletal Vibrations | < 1500 |

This table presents generalized data for interpretation purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are fundamental in the characterization of organic compounds.

For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring. The substitution pattern on the benzene ring influences the chemical shifts and coupling patterns of these protons. ucl.ac.uk The aminooxy group protons would also give rise to a characteristic signal.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the nitrile group has a characteristic chemical shift. The carbons of the benzene ring will show distinct signals based on their electronic environment, which is influenced by the nitrile and aminooxy substituents. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H | 6.8 - 7.5 |

| -ONH₂ Protons | ¹H | Broad singlet, variable |

| Nitrile Carbon | ¹³C | ~118 |

| Aromatic Carbons | ¹³C | 110 - 140 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound (C₇H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (134.14 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org The fragmentation pattern in the mass spectrum would arise from the cleavage of the molecule at its weakest bonds, providing clues about its structure. For instance, the loss of the aminooxy group or the nitrile group would result in characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 135.05530 |

| [M+Na]⁺ | 157.03724 |

| [M-H]⁻ | 133.04074 |

Source: PubChem uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. ubbcluj.ro The resulting spectrum can be used to identify chromophores, which are the parts of a molecule that absorb light.

Aromatic compounds like benzonitrile exhibit characteristic UV absorption bands. nist.gov The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). researchgate.net The aminooxy group, being an auxochrome, is expected to influence the UV-Vis spectrum of the benzonitrile chromophore. The spectrum is typically recorded in a non-absorbing solvent, and the positions of the absorption bands provide information about the conjugated π-electron system of the molecule. libretexts.org

Table 5: Expected UV-Vis Absorption for Benzonitrile Derivatives

| Transition | Typical λmax (nm) |

|---|---|

| π → π* | 220 - 280 |

| n → π* | > 280 (if applicable) |

This table presents generalized data for interpretation purposes. Actual values for this compound would need to be determined experimentally.

Bioisosteric Applications and Design Principles

Conceptual Framework of Aminooxy as a Bioisostere

The concept of bioisosterism allows for the modification of a molecule to improve potency, selectivity, and metabolic profiles while retaining the desired biological activity. drughunter.comnih.gov The aminooxy group (-ONH₂) can be considered a classical bioisostere of several common functional groups, including the hydroxyl (-OH) and primary amino (-NH₂) groups. u-tokyo.ac.jpnih.gov This is based on similarities in size, valency, and the ability to participate in hydrogen bonding, which are critical for molecular recognition at a biological target. u-tokyo.ac.jp

The monovalent interchange of hydroxyl and amino groups is a well-established tactic in medicinal chemistry. u-tokyo.ac.jp The aminooxy group offers a unique alternative by introducing an oxygen atom adjacent to the nitrogen. This "alpha effect" increases the nucleophilicity of the nitrogen atom compared to a standard amine. iris-biotech.de This enhanced nucleophilicity allows the aminooxy group to form stable oxime bonds with aldehydes and ketones under mild conditions, a reaction valuable for creating bioconjugates. iris-biotech.dethermofisher.com

From a bioisosteric standpoint, the replacement of a hydroxyl or amino group with an aminooxy group can lead to several strategic advantages:

Altered Hydrogen Bonding: The aminooxy group can act as both a hydrogen bond donor (from the -NH₂ part) and an acceptor (at the oxygen and nitrogen lone pairs), mimicking the interactions of hydroxyl or amino groups. u-tokyo.ac.jp

Modified Basicity and Polarity: The introduction of the adjacent oxygen atom lowers the basicity of the nitrogen compared to a primary amine. This modification can significantly alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with targets. rjpdft.com

Enhanced Stability: The aminooxy group can impart greater metabolic stability. For instance, peptides containing α-aminoxy acids have shown significantly improved stability against enzymatic degradation compared to natural peptides. nih.gov The oxime linkage formed by aminooxy groups is also notably stable across a broad pH range. mdpi.com

The nitrile group (-C≡N) on the benzonitrile (B105546) ring also serves as a versatile bioisostere, often used to replace carbonyl groups or halogens. sioc-journal.cnresearchgate.net It is a polar, linear moiety that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity to target proteins. sioc-journal.cn

Strategies for Structural Analogue Design in Medicinal Chemistry

The design of structural analogues is a core component of lead optimization in drug discovery. rjpdft.comslideshare.net The goal is to systematically modify a lead compound to improve its drug-like properties. researchgate.net The structure of 3-(Aminooxy)benzonitrile offers multiple avenues for analogue design, leveraging both the aminooxy and benzonitrile functionalities.

Strategies involving the aminooxy group:

Linker/Conjugation Chemistry: The high nucleophilicity and selective reactivity of the aminooxy group make it an excellent handle for conjugation. interchim.fr It can be used to link the benzonitrile scaffold to other molecules, such as peptides, polymers, or targeting moieties, to create bifunctional compounds or targeted drug delivery systems. acs.org The resulting oxime bond is more stable to hydrolysis than corresponding hydrazone linkages. thermofisher.commdpi.com

Scaffold Hopping and Fragment-Based Design: The this compound moiety can be used as a fragment in library synthesis. drugdesign.org The aminooxy group provides a reactive site for combinatorial elaboration, allowing for the rapid generation of a diverse set of analogues for screening. iris-biotech.de

Strategies involving the benzonitrile scaffold:

Bioisosteric Replacement of the Nitrile: The nitrile group itself can be a target for modification. It can be replaced with other electron-withdrawing groups or hydrogen bond acceptors to fine-tune electronic properties and target interactions.

Modification of the Aromatic Ring: The phenyl ring can be substituted with other groups to modulate lipophilicity, solubility, and metabolic stability. It can also be replaced entirely with heterocyclic rings or saturated three-dimensional scaffolds to explore new chemical space and improve physicochemical properties. drughunter.comrsc.org

A common strategy in analogue design is to create a series of compounds where a specific functional group is systematically altered to establish a Structure-Activity Relationship (SAR). rsc.org For this compound, analogues could be synthesized to probe the importance of the nitrile's position (ortho, meta, para), the nature of the linker to the aminooxy group, and substitutions on the phenyl ring.

Influence on Physicochemical and Pharmacokinetic Research Parameters

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its success. The functional groups in this compound are expected to significantly influence these parameters.

Physicochemical Properties: The properties of a molecule, such as its lipophilicity, polarity, and hydrogen bonding capacity, dictate how it behaves in a biological system. researchgate.netrsc.org

Lipophilicity and Solubility: The nitrile group is known to lower the octanol-water partition coefficient (logP), which can enhance aqueous solubility. nih.gov The aminooxy group, being polar, also contributes to hydrophilicity.

Polarity: The combination of the polar nitrile and aminooxy groups results in a significant topological polar surface area (TPSA), which is often correlated with membrane permeability.

Hydrogen Bonding: The molecule has one hydrogen bond donor and three hydrogen bond acceptors (the oxygen and the two nitrogen atoms), enabling it to form multiple interactions with biological targets. uni.lu

Below is a table of predicted physicochemical properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem uni.lu |

| Molecular Weight | 134.14 g/mol | PubChem uni.lu |

| XLogP3 (Lipophilicity) | 0.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | - |

| Rotatable Bond Count | 2 | - |

This table is interactive. Click on the headers to sort the data.

Pharmacokinetic Research Parameters: Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Metabolic Stability: The introduction of a nitrile group can block metabolically labile sites, increasing the metabolic stability of a drug. sioc-journal.cnresearchgate.net Furthermore, peptides incorporating α-aminoxy acids have demonstrated extraordinary resistance to enzymatic degradation, suggesting that the aminooxy moiety can significantly enhance a molecule's half-life. nih.gov The oxime linkage that the aminooxy group forms is also known to be highly stable under physiological conditions. mdpi.com

Bioavailability: By modulating properties like solubility and metabolic stability, the functional groups of this compound can be tuned to improve oral bioavailability. nih.gov The nitrile group, in particular, has been successfully used in many approved drugs to enhance their pharmacokinetic profiles. rsc.orgnih.gov

Distribution: The polarity and hydrogen bonding capacity influenced by the aminooxy and nitrile groups will affect how the compound distributes throughout the body and whether it can cross biological barriers like the blood-brain barrier.

The strategic use of bioisosteric replacements, such as the aminooxy and nitrile groups found in this compound, is a powerful tool for medicinal chemists to optimize lead compounds into effective therapeutic agents. researchgate.netdrughunter.com

Future Research Directions and Emerging Opportunities

Advanced Synthetic Methodologies

Future research into the synthesis of 3-(Aminooxy)benzonitrile and its derivatives is likely to focus on the development of more efficient, sustainable, and scalable methods. While established synthetic routes exist, emerging opportunities lie in the exploration of novel catalytic systems and process intensification technologies.

Key areas for future investigation include:

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and higher yields. Future studies could focus on developing a continuous flow process for the synthesis of this compound, potentially involving novel reactor designs and immobilized catalysts to improve efficiency and minimize waste.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers could explore the potential of engineered enzymes, such as transaminases or oxidases, for the key steps in the synthesis of this compound or its precursors. This approach could lead to more environmentally friendly and cost-effective production methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of a variety of chemical bonds. Investigating the application of this technology to the synthesis of this compound could enable novel reaction pathways and provide access to a wider range of functionalized derivatives under mild conditions.

A comparative overview of potential advanced synthetic approaches is presented in the table below.

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous processes, novel reactor designs, and immobilized catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, and sustainability. | Engineering of specific enzymes for key synthetic steps. |

| Photoredox Catalysis | Mild reaction conditions and access to novel reaction pathways. | Exploration of new photocatalysts and reaction conditions for C-O and C-N bond formations. |

Novel Applications in Chemical Biology and Materials Science

The reactivity of the aminooxy group in forming stable oxime linkages with aldehydes and ketones makes this compound a valuable building block for bioorthogonal chemistry and the development of advanced materials. wikipedia.orglouisville.edu

Chemical Biology:

Future research in chemical biology will likely leverage the "click-like" nature of the oxime ligation for a variety of applications. louisville.edunih.gov The presence of the benzonitrile (B105546) moiety can also be exploited for its unique electronic and structural properties.

Development of Novel Bioprobes: this compound can be used as a versatile handle for the construction of chemical probes to study biological processes in living systems. nih.gov For instance, it could be incorporated into fluorescent dyes, affinity labels, or photo-crosslinkers to enable the detection and identification of specific biomolecules. The cyano group could serve as a unique spectroscopic marker or participate in specific interactions with biological targets.

Site-Specific Bioconjugation: The ability to selectively react the aminooxy group with carbonyl groups introduced into proteins or other biomolecules opens up avenues for the creation of well-defined bioconjugates. iris-biotech.denih.gov Future work could focus on using this compound to attach therapeutic agents, imaging agents, or other functional molecules to antibodies or other targeting moieties for diagnostic and therapeutic applications. nih.gov

In Situ Drug Assembly: The concept of "in situ click chemistry" could be explored, where this compound and a corresponding aldehyde- or ketone-containing fragment are targeted to a biological receptor, and the oxime ligation occurs at the target site, leading to the formation of a high-affinity ligand.

Materials Science:

In materials science, the ability of this compound to act as a cross-linker or a functional monomer presents exciting opportunities for the creation of novel polymers and smart materials. researchgate.netmdpi.com

Smart Hydrogels: By incorporating this compound into polymer backbones, it is possible to create hydrogels that can be cross-linked through oxime formation under mild conditions. These hydrogels could be designed to be responsive to specific stimuli, such as pH or the presence of certain enzymes, making them suitable for applications in drug delivery and tissue engineering.

Functionalized Surfaces: The aminooxy group can be used to immobilize biomolecules or other functional entities onto surfaces. This could be utilized to create biosensors, biocompatible coatings for medical devices, or surfaces with specific catalytic activities.

High-Performance Polymers: The rigid benzonitrile unit can impart desirable thermal and mechanical properties to polymers. Future research could explore the synthesis of new polymers incorporating this compound to develop materials with enhanced stability and performance characteristics.

Deeper Mechanistic Understanding Through Integrated Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing new functionalities. Future research should employ a combination of experimental and computational techniques to elucidate the kinetics and thermodynamics of its key transformations.

Kinetics of Oxime Ligation: Detailed kinetic studies of the oxime ligation reaction with various aldehydes and ketones under different conditions (pH, solvent, catalysts) will be essential. morressier.comnih.gov This will allow for the precise control of bioconjugation and material cross-linking processes. The influence of the electron-withdrawing cyano group on the reactivity of the aminooxy moiety is a key aspect to be investigated.